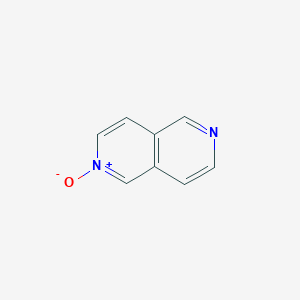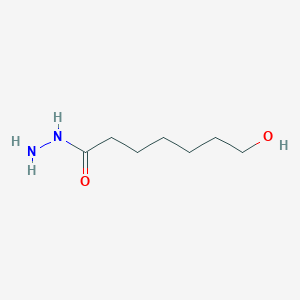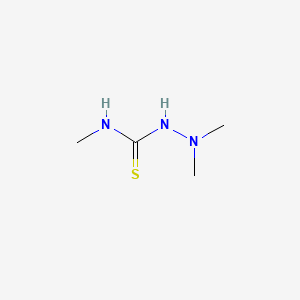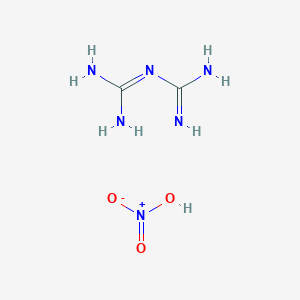
1-(Diaminomethylidene)guanidine,nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Diaminomethylidene)guanidine, nitric acid can be achieved through several methods. One common method involves the reaction of guanidine with nitric acid. This reaction typically requires controlled conditions to ensure the proper formation of the compound . Industrial production methods often involve the use of high-performance thin-layer chromatography (HPTLC) for the separation and quantification of the compound .
Chemical Reactions Analysis
1-(Diaminomethylidene)guanidine, nitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thioureas, carbodiimides, and thiophilic metal salts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the decomposition of guanidinium nitrate can yield nitric acid and guanidine, which can further react to form nitroguanidine and water .
Scientific Research Applications
1-(Diaminomethylidene)guanidine, nitric acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, it plays a key role in various biochemical processes and is used in the study of protein denaturation . In medicine, it is used in the treatment of muscle weakness and fatigue associated with the myasthenic syndrome of Eaton-Lambert . Additionally, it has applications in the industry as a gas-generating agent and in solid propellant formulations .
Mechanism of Action
The mechanism of action of 1-(Diaminomethylidene)guanidine, nitric acid involves its interaction with molecular targets and pathways. For example, guanidine, a related compound, enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The decomposition of guanidinium nitrate involves isomerization followed by proton transfer in the gas phase to yield nitric acid and guanidine .
Comparison with Similar Compounds
1-(Diaminomethylidene)guanidine, nitric acid can be compared with other similar compounds such as guanidine nitrate, biguanide nitrate, and nitroguanidine. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, guanidine nitrate is commonly used in the production of nitroguanidine, which is a secondary explosive . Biguanide nitrate is used in various pharmaceutical applications, including the treatment of diabetes .
Properties
CAS No. |
22817-07-8 |
|---|---|
Molecular Formula |
C2H8N6O3 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1-(diaminomethylidene)guanidine;nitric acid |
InChI |
InChI=1S/C2H7N5.HNO3/c3-1(4)7-2(5)6;2-1(3)4/h(H7,3,4,5,6,7);(H,2,3,4) |
InChI Key |
AVWOEAVWVDLXMA-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=N)N)(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

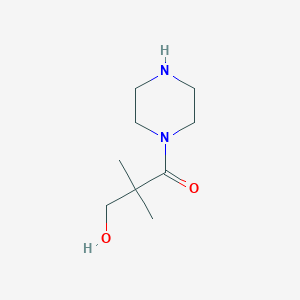
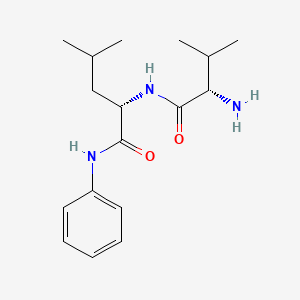
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)

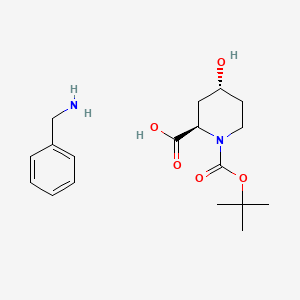
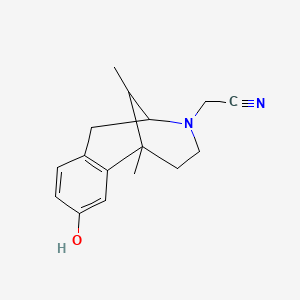
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
